molecular formula C12H16N2O4S B2946430 Methyl 4-(piperazine-1-sulfonyl)benzoate CAS No. 919063-38-0

Methyl 4-(piperazine-1-sulfonyl)benzoate

Cat. No.: B2946430
CAS No.: 919063-38-0
M. Wt: 284.33
InChI Key: FQJMCGFRMREGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(piperazine-1-sulfonyl)benzoate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . It is known for its unique structure, which includes a piperazine ring and a sulfonyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazine-1-sulfonyl)benzoate typically involves the reaction of 4-(piperazine-1-sulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

4-(piperazine-1-sulfonyl)benzoic acid+methanolcatalystMethyl 4-(piperazine-1-sulfonyl)benzoate+water\text{4-(piperazine-1-sulfonyl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(piperazine-1-sulfonyl)benzoic acid+methanolcatalyst​Methyl 4-(piperazine-1-sulfonyl)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(piperazine-1-sulfonyl)benzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(piperazine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperazin-1-ylsulfonyl)benzoate
  • Benzoic acid, 4-(1-piperazinylsulfonyl)-, methyl ester
  • N-(4-chlorophenyl)acetamide
  • 4-(hydroxymethyl)phenol

Uniqueness

Methyl 4-(piperazine-1-sulfonyl)benzoate is unique due to its combination of a piperazine ring and a sulfonyl group attached to a benzoate ester. This structure imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

IUPAC Name

methyl 4-piperazin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)10-2-4-11(5-3-10)19(16,17)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMCGFRMREGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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